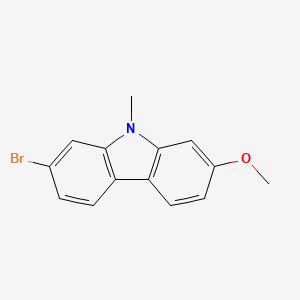

2-Bromo-7-methoxy-9-methyl-9H-carbazole

Description

Significance of the Carbazole (B46965) Core in Advanced Materials and Chemical Sciences

Carbazole and its derivatives are integral to the advancement of materials science due to their cost-effectiveness, high thermal and chemical stability, and excellent hole-transporting properties. mdpi.comresearchgate.net These characteristics stem from the electron-rich nature of the carbazole moiety. mdpi.comrsc.org The versatility of the carbazole structure allows for easy functionalization at multiple positions (the 2, 3, 6, 7, and 9 positions), enabling the fine-tuning of its optical and electronic properties. mdpi.comnih.gov This adaptability makes carbazole-based materials highly sought after for a variety of high-tech applications. mdpi.comresearchgate.netbohrium.com

The inherent properties of the carbazole core have led to its incorporation into a diverse range of functional materials. These materials are often designed with a donor-acceptor architecture to manipulate their electronic behavior. rudebaguette.com Carbazole-based polymers, for instance, are noted for their electro-optical properties and thermal stability. nih.gov Furthermore, these materials are key components in the creation of microporous organic polymers, which have shown promise in areas like gas storage and separation. nih.gov The ability to modify the carbazole structure allows for the development of materials with specific functionalities, catering to the demands of various advanced technologies. nih.govnih.gov

Carbazole derivatives are particularly prominent in the field of organic electronics and optoelectronics. mdpi.comnbinno.com They are widely used in the fabrication of Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). nbinno.com In OLEDs, carbazole-based compounds can function as host materials, fluorescent emitters, or components of the charge-transporting layers. mdpi.comnih.gov Their high photoluminescence quantum yield and good charge injection and transport characteristics contribute to the efficiency and performance of these devices. mdpi.comnih.gov The development of carbazole-based materials has been instrumental in advancing technologies such as flexible displays and sensors. nbinno.com

Rationale for Investigating 2-Bromo-7-methoxy-9-methyl-9H-carbazole

The functional groups on the carbazole core are not arbitrary; their positions are chosen to fine-tune the electronic and physical characteristics of the molecule.

Bromo Group: The bromine atom at the 2-position serves multiple purposes. It introduces steric bulk and can influence the molecule's packing in the solid state. vulcanchem.com Halogen atoms like bromine can also impact the antimicrobial properties of carbazole derivatives. echemcom.com

Methoxy (B1213986) Group: The methoxy group at the 7-position is known to enhance solubility and modulate electronic conjugation. vulcanchem.com Studies have shown that methoxy substitutions can have a significant effect on the hole-transport properties of carbazole-based compounds, although the outcome depends on the substitution pattern and molecular architecture. rsc.orgrsc.org

Methyl Group: The methyl group at the 9-position, replacing the hydrogen of the parent 9H-carbazole, alters the compound's crystallinity and stability. vulcanchem.com This N-alkylation is a common strategy to improve the solubility and processing characteristics of carbazole derivatives for device fabrication. nih.gov

The interplay of these substituents allows for precise control over the molecule's properties, making it a valuable subject of study.

The presence of a reactive bromine atom makes this compound an excellent building block for the synthesis of more complex molecules. rsc.org This bromo group can readily participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the facile introduction of other functional moieties. mdpi.com This versatility enables the construction of larger, conjugated systems with tailored optoelectronic properties for advanced applications. The ability to be a foundational piece in constructing larger, more intricate molecular designs underscores its importance in synthetic organic chemistry and materials science. colab.wsresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12BrNO |

|---|---|

Molecular Weight |

290.15 g/mol |

IUPAC Name |

2-bromo-7-methoxy-9-methylcarbazole |

InChI |

InChI=1S/C14H12BrNO/c1-16-13-7-9(15)3-5-11(13)12-6-4-10(17-2)8-14(12)16/h3-8H,1-2H3 |

InChI Key |

LRGHDJGEVAPLRM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC)C3=C1C=C(C=C3)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 7 Methoxy 9 Methyl 9h Carbazole and Its Derivatives

Regioselective Functionalization Strategies

The construction of the 2-Bromo-7-methoxy-9-methyl-9H-carbazole scaffold requires careful control over the introduction of each substituent onto the carbazole (B46965) core. Regioselective strategies are paramount to ensure the correct placement of the bromo, methoxy (B1213986), and methyl groups.

Bromination Protocols at Position 2

The introduction of a bromine atom at the C-2 position is typically achieved through electrophilic aromatic bromination. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the carbazole ring. The methoxy group at C-7 and the nitrogen atom of the carbazole ring are both electron-donating, thus activating the aromatic system towards electrophilic attack.

A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). mdpi.com The reaction is often carried out in a chlorinated solvent such as carbon tetrachloride or dichloromethane. mdpi.com The choice of conditions can be optimized to favor monobromination at the most electronically enriched and sterically accessible position, which is often the C-2 position in a 7-substituted carbazole. The development of regioselective bromination methods is crucial as aryl bromides are valuable precursors for a wide array of cross-coupling reactions. mdpi.com

| Reagent | Solvent | Conditions | Outcome | Reference |

| N-Bromosuccinimide (NBS) | Dichloromethane | Ice-water bath to room temperature | Regioselective bromination | |

| N-Bromosuccinimide (NBS) / Silica gel | Carbon Tetrachloride | Room temperature | High-yield, exclusive monobromination | mdpi.com |

Methoxy Group Introduction at Position 7

The methoxy group at the C-7 position can be incorporated either by starting with a precursor already containing the methoxy moiety or by its introduction onto the carbazole skeleton. Syntheses can commence from methoxy-substituted anilines which are then used to construct the carbazole ring system.

Alternatively, if a 7-hydroxycarbazole derivative is available, the methoxy group can be introduced via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base, followed by nucleophilic substitution with a methylating agent like methyl iodide or dimethyl sulfate. The presence of 7-methoxy-carbazole derivatives in natural products, such as those isolated from the roots of Clausena wallichii, highlights the stability and importance of this substitution pattern. nih.gov

N-Methylation at Position 9

N-alkylation of the carbazole nitrogen is a fundamental step in the synthesis of the title compound. This transformation is typically accomplished by treating the parent 2-bromo-7-methoxy-9H-carbazole with a methylating agent in the presence of a base. researchgate.net The base deprotonates the N-H group, making the nitrogen atom nucleophilic.

Microwave-assisted synthesis has emerged as a particularly efficient method for the N-alkylation of carbazoles. researchgate.net These reactions can be performed rapidly in "dry media," where the reactants are adsorbed onto a solid support like potassium carbonate, avoiding the need for a solvent and simplifying the work-up procedure. researchgate.net

| Methylating Agent | Base | Method | Key Features | Reference |

| Alkyl Halides (e.g., CH₃I) | Potassium Carbonate | Microwave Irradiation (Dry Media) | Fast reaction times (4-10 min), high yields, solvent-free | researchgate.net |

| Dimethyl Sulfate | Sodium Hydroxide | Conventional Heating | Standard laboratory procedure | mdpi.com |

Transition Metal-Catalyzed Coupling Reactions

The bromine atom at the C-2 position of this compound makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed reactions are central to the derivatization of aryl halides.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting the aryl bromide with an organoboron compound (boronic acid or ester). nih.govnih.gov This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov A palladium catalyst, a base, and an appropriate ligand are required to facilitate the reaction.

| Reaction | Coupling Partner | Catalyst System | Base | Outcome |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acids | Palladium catalyst (e.g., P1, P2 precatalysts) | K₃PO₄ | Formation of C-C bonds at position 2 nih.gov |

| Suzuki-Miyaura | Heteroaromatic Boronic Acids | XPhosPdG2/XPhos | - | Synthesis of C-2 heteroarylated carbazoles rsc.org |

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. wikipedia.orgnih.gov The development of sophisticated phosphine ligands, such as BrettPhos and RuPhos, has greatly expanded the scope of this reaction, enabling the coupling of a diverse range of amines under mild conditions and often with low catalyst loadings. rsc.org This allows for the synthesis of various N-aryl carbazole derivatives.

| Reaction | Coupling Partner | Catalyst System | Base | Outcome |

| Buchwald-Hartwig | Primary/Secondary Amines | Pd catalyst / Phosphine Ligand (e.g., XPhos) | Sodium tert-butoxide | Formation of C-N bonds at position 2 nih.gov |

| Buchwald-Hartwig | Heterocyclic Amines | Pd catalyst / BrettPhos or RuPhos | Strong base | Synthesis of complex N-aryl amines rsc.org |

C-H Activation and Functionalization Approaches

In recent years, transition metal-catalyzed C-H activation has become a powerful strategy for modifying organic molecules. chim.it This approach allows for the direct formation of C-C or C-heteroatom bonds by functionalizing an existing C-H bond, thus offering a more atom-economical alternative to traditional cross-coupling reactions which require pre-functionalized substrates. chim.it

For carbazole derivatives, C-H functionalization can be directed to specific positions on the aromatic core. While cross-coupling reactions occur at the pre-functionalized C-2 position, C-H activation can target other sites like C-1 or C-4, often with the help of a directing group attached to the carbazole nitrogen. chim.it Catalysts based on palladium, rhodium, or ruthenium are commonly employed for these transformations. chim.itmdpi.com This methodology opens up new avenues for creating diverse and complex carbazole structures that would be challenging to access through classical methods.

Ullmann-Type Coupling Reactions for C-N Bond Formation

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, remains a cornerstone for the formation of carbon-nitrogen (C-N) bonds, which is critical in the intramolecular cyclization step to form the carbazole scaffold. researchgate.net This reaction is particularly valuable for synthesizing diarylamines, the immediate precursors to carbazoles, through the coupling of an aryl halide and an amine. Modern advancements have led to milder reaction conditions and greater functional group tolerance compared to the harsh traditional methods. researchgate.net

Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), are commonly employed as catalysts. organic-chemistry.orgacs.org The efficiency of these reactions is often significantly enhanced by the use of a ligand, which stabilizes the copper catalyst and facilitates the coupling process. Easily accessible prolinamide ligands, for instance, have been shown to be effective in promoting Ullmann-type C-N bond formation in aqueous media, highlighting a move towards more environmentally benign synthetic protocols. researchgate.netorganic-chemistry.orgacs.org The choice of base and solvent is also crucial for optimizing reaction yields.

A CuCl-catalyzed Ullmann-type C-N cross-coupling reaction has been successfully developed for the synthesis of N-heteroarylcarbazole derivatives, employing 1-methyl-imidazole as the ligand and lithium tert-butoxide (t-BuOLi) as the base. acs.orgnih.gov This methodology is noted for its use of low-cost catalysts and ligands at low loadings, achieving high yields, which makes it suitable for large-scale preparations relevant to materials science. acs.orgnih.gov

Below is a table summarizing typical conditions for Ullmann-type C-N coupling reactions for carbazole synthesis.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| CuI | Prolinamide | K₂CO₃ | Water | 100 | organic-chemistry.org |

| CuCl | 1-Methyl-imidazole | t-BuOLi | Toluene | 120 | nih.gov |

| Cu₂O | None | K₃PO₄ | DMSO | 120 | acs.org |

"Transition-Metal-Free" Synthetic Routes to Carbazole Scaffolds

While transition-metal catalysis is highly efficient, the potential for trace metal contamination in the final product can be detrimental for applications in organic electronics or pharmaceuticals. kyoto-u.ac.jp This has spurred the development of "transition-metal-free" synthetic routes to carbazole scaffolds.

One notable strategy is the "aromatic metamorphosis" of dibenzothiophenes into carbazoles. nih.gov This method involves the oxidation of readily available dibenzothiophenes to their corresponding dioxides. These electron-deficient thiaarene dioxides then undergo a one-pot intermolecular and subsequent intramolecular nucleophilic aromatic substitution (SNAr) with anilines to yield the desired carbazole structure. kyoto-u.ac.jpnih.gov This approach completely avoids the use of heavy metals. nih.gov

Another emerging metal-free approach involves the visible-light-induced photolysis of diazoalkanes. nih.govacs.org This technique enables mild, metal-free N-H functionalization of carbazoles and related heterocycles. acs.org By avoiding transition metal complexes, ligands, and additives, this photochemical method offers a sustainable pathway for carbene insertion into the N-H bond of a pre-existing carbazole or for the construction of the carbazole ring system itself. nih.govacs.org These methods represent a significant advancement in creating high-purity carbazole-based materials.

Key advantages of transition-metal-free routes include:

Reduced Contamination: Eliminates the risk of residual metal impurities that can affect biological activity or device performance. kyoto-u.ac.jp

Cost-Effectiveness: Avoids the use of expensive and precious metal catalysts and ligands.

Greener Synthesis: Often involves milder reaction conditions and aligns with the principles of sustainable chemistry.

Synthesis of Polymeric and Oligomeric Systems Incorporating this compound Units

The specific substitution pattern of this compound makes it an attractive building block for functional polymers. The bromine atom at the 2-position serves as a reactive handle for cross-coupling polymerization, while the methoxy group at the 7-position and the methyl group at the 9-position can be used to tune the solubility and electronic properties of the resulting polymer. 2,7-disubstituted carbazoles are particularly important precursors for highly conjugated poly(2,7-carbazoles), which are used in applications like organic light-emitting diodes (OLEDs) and solar cells. nih.gov

Poly(9-alkyl-9H-carbazole)-2,7-diyls are a class of conjugated polymers known for their excellent hole-transporting and light-emitting properties. The synthesis of these polymers typically involves the polymerization of 2,7-dihalo-9-alkyl-9H-carbazole monomers through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Yamamoto, or Buchwald-Hartwig couplings.

In the case of this compound, the bromine at the C-2 position allows it to be incorporated into a polymer backbone. For example, a Yamamoto coupling reaction, which involves the nickel-catalyzed dehalogenative polymerization of aryl halides, could be used. While the methoxy group at C-7 is generally not a leaving group in these reactions, its presence would result in a polymer where the carbazole units are substituted, influencing the final material's optoelectronic characteristics. The alkyl group on the nitrogen atom is crucial for ensuring the solubility of the resulting polymer. nih.gov

The table below illustrates a generalized Yamamoto cross-coupling polymerization.

| Monomer | Catalyst / Reagent | Solvent | Polymer Structure |

| This compound | Ni(COD)₂ / Bipyridine | DMF / Toluene | (-[7-methoxy-9-methyl-9H-carbazole]-2-)n |

To further refine the properties of carbazole-based materials, copolymerization is a widely used strategy. By incorporating this compound with other comonomers, polymers with tailored band gaps, charge transport capabilities, and emission colors can be synthesized.

One effective method is atom transfer radical polymerization (ATRP). For instance, a carbazole-containing monomer can be copolymerized with other vinyl monomers, such as styrene or perfluorostyrene, to produce either random or block copolymers. researchgate.net To make this compound suitable for such a polymerization, the bromo group could be converted into a polymerizable group (e.g., a vinylphenyl group via a Suzuki coupling). This functionalized monomer can then be copolymerized with other monomers to create a wide array of functional materials with precisely controlled architectures. researchgate.net

| Polymerization Method | Comonomers | Resulting Copolymer Type | Potential Properties |

| Suzuki Polycondensation | Carbazole-diboronic ester, Aryl-dihalide | Alternating Copolymer | Tunable band gap, controlled emission |

| Atom Transfer Radical Polymerization (ATRP) | Vinyl-functionalized carbazole, Styrene | Random or Block Copolymer | Improved processability, tailored photophysical properties |

Spectroscopic Investigations and Electronic Characterization

Vibrational Spectroscopy Analysis

The carbazole (B46965) skeleton forms the core of the molecule and presents a series of characteristic vibrational modes. In N-substituted carbazoles, the prominent N-H stretching vibration, typically seen around 3400 cm⁻¹, is absent. Instead, the spectrum is dominated by vibrations of the fused aromatic rings and the substituents.

Key vibrational signatures of the carbazole framework include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands are observed between 1650 cm⁻¹ and 1450 cm⁻¹, which are characteristic of the aromatic ring system researchgate.net.

C-N Stretching: The stretching vibrations associated with the aryl-nitrogen bonds are generally found in the 1370-1220 cm⁻¹ range researchgate.net.

Ring Breathing and Deformation Modes: The collective vibrations of the entire carbazole ring system appear at lower frequencies. Out-of-plane C-H bending modes are particularly informative about the substitution pattern on the aromatic rings and are typically observed between 900-700 cm⁻¹ researchgate.net.

The substituents at the 2, 7, and 9 positions introduce new vibrational modes and shift the existing frequencies of the carbazole skeleton.

Methoxy (B1213986) Group (-OCH₃): The methoxy group at the C7 position introduces strong, characteristic vibrations. Asymmetric and symmetric C-H stretching of the methyl group are expected near 2960 cm⁻¹ and 2850 cm⁻¹, respectively. A prominent C-O stretching band is also anticipated around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric) nih.gov.

N-Methyl Group (-NCH₃): Similar to the methoxy group, the N-methyl substituent displays C-H stretching vibrations around 2930 cm⁻¹.

Bromo Group (-Br): The C-Br stretching vibration is expected at a much lower frequency, typically in the 600-500 cm⁻¹ range. Its presence can also influence the positions of adjacent C-H deformation modes.

The combined electronic effects of the electron-donating methoxy group and the electron-withdrawing, heavy bromo atom can subtly alter the bond strengths and force constants within the aromatic rings, leading to small but measurable shifts in the C=C and C-H vibrational frequencies compared to unsubstituted 9-methylcarbazole.

Table 1: Predicted Characteristic Vibrational Frequencies for 2-Bromo-7-methoxy-9-methyl-9H-carbazole

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Associated Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Carbazole Ring |

| Asymmetric CH₃ Stretch | ~2960 | Methoxy Group |

| Symmetric CH₃ Stretch | ~2930 | N-Methyl Group |

| Symmetric CH₃ Stretch | ~2850 | Methoxy Group |

| Aromatic C=C Stretch | 1650 - 1450 | Carbazole Ring |

| C-N Stretch | 1370 - 1220 | Carbazole Ring |

| Asymmetric C-O Stretch | ~1250 | Methoxy Group |

| Symmetric C-O Stretch | ~1040 | Methoxy Group |

| C-H Out-of-Plane Bend | 900 - 700 | Carbazole Ring |

| C-Br Stretch | 600 - 500 | Bromo Group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for the molecular structure.

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. The substitution pattern on the carbazole ring creates a unique set of signals for each proton and carbon atom.

¹H NMR Spectrum: The six aromatic protons are expected to appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).

The electron-donating methoxy group at C7 will shield the adjacent protons (H6 and H8), causing them to resonate at a relatively higher field (lower ppm).

Conversely, the electron-withdrawing bromo group at C2 will deshield the adjacent protons (H1 and H3), shifting their signals to a lower field (higher ppm).

The protons on each ring will exhibit characteristic splitting patterns (coupling) with their neighbors. For example, H1 and H4 would be expected to appear as doublets, while H3 and H6 would be doublets of doublets.

The N-methyl (N-CH₃) and methoxy (O-CH₃) protons will each appear as sharp singlet signals, typically in the δ 3.5-4.0 ppm range.

¹³C NMR Spectrum: The ¹³C NMR spectrum will show 14 distinct signals, corresponding to the 12 carbons of the carbazole ring and the two methyl carbons.

The carbon directly attached to the bromine (C2) will be significantly deshielded.

The carbon bonded to the methoxy group (C7) will also be heavily influenced, typically shifted downfield.

The quaternary carbons (C4a, C4b, C8a, C9a) have characteristic shifts that are sensitive to substitution.

The N-methyl and methoxy carbons will have signals in the aliphatic region, with the O-CH₃ carbon typically appearing around δ 55-60 ppm and the N-CH₃ carbon around δ 29-35 ppm.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1 | ~8.1 - 8.3 | d | J ≈ 2.0 (meta) |

| H3 | ~7.4 - 7.6 | dd | J ≈ 8.5 (ortho), 2.0 (meta) |

| H4 | ~7.2 - 7.4 | d | J ≈ 8.5 (ortho) |

| H5 | ~7.9 - 8.1 | d | J ≈ 8.5 (ortho) |

| H6 | ~6.9 - 7.1 | dd | J ≈ 8.5 (ortho), 2.5 (meta) |

| H8 | ~6.8 - 7.0 | d | J ≈ 2.5 (meta) |

| N-CH₃ | ~3.7 - 3.9 | s | - |

| O-CH₃ | ~3.8 - 4.0 | s | - |

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~112 - 115 |

| C2 | ~115 - 118 (C-Br) |

| C3 | ~122 - 125 |

| C4 | ~120 - 123 |

| C4a | ~124 - 127 |

| C4b | ~121 - 124 |

| C5 | ~110 - 113 |

| C6 | ~118 - 121 |

| C7 | ~158 - 161 (C-O) |

| C8 | ~100 - 103 |

| C8a | ~142 - 145 |

| C9a | ~138 - 141 |

| N-CH₃ | ~29 - 35 |

| O-CH₃ | ~55 - 60 |

The predicted NMR data provides a clear method for confirming the specific 2,7,9-substitution pattern. The number of signals in both ¹H and ¹³C spectra confirms the asymmetry of the substitution. The distinct chemical shifts and, crucially, the coupling patterns observed in the ¹H NMR spectrum, allow for unambiguous assignment of each proton. For instance, the presence of two separate aromatic spin systems, one influenced by a bromo group and the other by a methoxy group, confirms the disubstitution on different rings. Advanced 2D NMR experiments, such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation), would provide definitive connections between protons and carbons, unequivocally confirming the regiochemistry of the molecule.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, utilizing UV-Visible absorption and fluorescence techniques, investigates the transitions between electronic energy levels within the molecule. This provides information on the conjugated π-system of the carbazole core and how it is modulated by the substituents.

The electronic spectrum of carbazole derivatives is characterized by strong π-π* transitions. The parent carbazole molecule typically shows absorption bands around 293 nm, 325 nm, and 338 nm researchgate.net. The introduction of substituents alters the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting these absorption and corresponding emission bands.

The methoxy group at the C7 position acts as an electron-donating group (auxochrome), which tends to raise the energy of the HOMO. This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption and emission maxima to longer wavelengths dergipark.org.tr. The bromo group generally has a smaller effect on the absorption wavelength.

Upon excitation with UV light, substituted carbazoles typically exhibit strong fluorescence. The emission spectrum of this compound is expected to be a broad, structured band in the violet-blue region of the spectrum. The presence of the heavy bromine atom can, however, influence the emission properties through the "heavy-atom effect." This effect can promote intersystem crossing (ISC) from the excited singlet state to a triplet state, which may lead to a decrease in fluorescence quantum yield and the potential for phosphorescence emission researchgate.net. The specific photophysical properties are also sensitive to solvent polarity dergipark.org.trnih.gov.

UV-Visible Absorption Characteristics: π-π* Transitions

The electronic absorption spectrum of carbazole derivatives is characterized by distinct bands arising from π-π* transitions within the aromatic system. For this compound, the substitution pattern is expected to influence the position and intensity of these absorption bands. The carbazole core itself gives rise to strong absorption in the UV region. mdpi.comnist.gov

Substituents on the carbazole ring can modulate the electronic properties and, consequently, the absorption spectra. The methoxy (-OCH3) group at the 7-position acts as an electron-donating group, which can cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted carbazole. Conversely, the bromo (-Br) group at the 2-position is an electron-withdrawing group and may induce a slight hypsochromic (blue) shift or a more complex spectral change. The methyl (-CH3) group on the nitrogen atom is not expected to have a significant effect on the π-system of the carbazole ring.

In general, the UV-Visible spectrum of this compound in a suitable solvent like tetrahydrofuran (THF) would be expected to show absorption bands around 300 nm and above 350 nm, which are characteristic of π-π* and n-π* transitions in substituted carbazoles. mdpi.comresearchgate.net The solvent polarity can also influence the position of these bands. dergipark.org.tr

Table 1: Expected UV-Visible Absorption Data for this compound

| Wavelength (λmax) | Transition |

| ~300 nm | π-π |

| >350 nm | n-π |

Fluorescence and Phosphorescence Emission Spectra

Carbazole and its derivatives are well-known for their strong fluorescence. dergipark.org.tr Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence. The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as the Stokes shift). The nature and position of the substituents will also affect the emission spectrum. The electron-donating methoxy group may enhance the fluorescence intensity and lead to a red-shifted emission.

Phosphorescence, which is emission from a triplet excited state, is also a possibility for carbazole derivatives, although it is often weaker than fluorescence and may require specific conditions, such as low temperatures, to be observed.

Table 2: Expected Fluorescence Emission Data for this compound

| Excitation Wavelength (λex) | Emission Wavelength (λem) |

| ~350 nm | > 380 nm |

Note: The data in this table is hypothetical and based on the known fluorescent properties of the carbazole family. Specific experimental data for this compound is not available in the searched literature.

Photophysical Parameters: Quantum Yields and Excited State Lifetimes (τf, τp, ϕf, ϕp)

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ϕf), which is the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. For many carbazole derivatives, high fluorescence quantum yields have been reported.

Phosphorescence quantum yield (ϕp) and lifetime (τp) are the corresponding parameters for the phosphorescence process. These values are generally lower and longer, respectively, than their fluorescence counterparts.

Table 3: Anticipated Photophysical Parameters for this compound

| Parameter | Expected Value |

| Fluorescence Quantum Yield (ϕf) | 0.4 - 0.8 |

| Fluorescence Lifetime (τf) | 1 - 10 ns |

| Phosphorescence Quantum Yield (ϕp) | < 0.1 |

| Phosphorescence Lifetime (τp) | > 1 ms |

Note: These values are representative of typical photophysical parameters for fluorescent carbazole derivatives and are not based on experimental measurements for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C14H12BrNO. Its exact molecular weight can be calculated from the isotopic masses of its constituent atoms.

Upon electron ionization, the molecule will form a molecular ion (M+), which can then undergo fragmentation. The presence of a bromine atom is distinctive in the mass spectrum due to its two abundant isotopes, 79Br and 81Br, which are in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for any fragment containing the bromine atom. youtube.com

A plausible fragmentation pathway for this compound would involve the loss of the bromine atom or the methyl group from the nitrogen or the methoxy group. Alpha-cleavage, the breaking of a bond adjacent to a heteroatom, is a common fragmentation pattern for amines and ethers. youtube.comlibretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Identity of Fragment |

| 290/292 | [M]+ (Molecular ion) |

| 275/277 | [M - CH3]+ |

| 211 | [M - Br]+ |

Note: The m/z values are nominal masses. The data presented is a prediction based on common fragmentation patterns of related organic molecules. An experimental mass spectrum for this compound was not found in the available literature.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of carbazole (B46965) derivatives.

Ground State Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved by geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the one with the minimum energy. For 2-Bromo-7-methoxy-9-methyl-9H-carbazole, this would involve analyzing the planarity of the carbazole ring system and the orientation of the methoxy (B1213986) and methyl substituents. The resulting bond lengths, bond angles, and dihedral angles define the ground state geometry. Conformational analysis would further explore different rotational positions (conformers) of the substituent groups to ensure the identified geometry is the global minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for estimating the chemical stability and the electronic excitation energy of a molecule. A smaller energy gap generally corresponds to higher reactivity and easier electronic transitions. For a molecule like this compound, the analysis would reveal how the electron-donating methoxy group and the electron-withdrawing bromine atom influence the energy levels and spatial distribution of these orbitals.

Hypothetical Data Table for FMO Analysis

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value not available |

| LUMO | Value not available |

| Energy Gap (ΔE) | Value not available |

Note: Specific energy values for this compound are not available in published literature.

Charge Density Distribution and Electrostatic Potentials

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. The map uses a color scale where red indicates regions of high electron density (negative potential), typically around electronegative atoms like oxygen, and blue represents regions of low electron density (positive potential), often near hydrogen atoms. For this compound, the MEP would likely show negative potential near the oxygen of the methoxy group and a complex distribution around the bromine and the aromatic system, guiding the understanding of its intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) Calculations

TD-DFT is an extension of DFT used to study the properties of molecules in their electronically excited states. It is a primary method for predicting absorption and emission spectra.

Prediction of Electronic Absorption and Emission Spectra

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. Similarly, by optimizing the geometry of the first excited state, TD-DFT can predict the emission spectrum (fluorescence or phosphorescence), providing insights into the material's potential as an emitter in devices like OLEDs.

Hypothetical Data Table for TD-DFT Spectral Prediction

| Spectrum | Peak Wavelength (λmax, nm) |

|---|---|

| Absorption | Value not available |

| Emission | Value not available |

Note: Specific spectral data for this compound from TD-DFT calculations are not available in published literature.

Excited State Geometries and Dynamics

Upon absorption of light, a molecule transitions to an excited state and its geometry can relax to a new, lower-energy conformation. TD-DFT can optimize the geometry of these excited states. Comparing the ground and excited state geometries reveals how the structure changes upon excitation, which is important for understanding the photophysical properties. Further advanced simulations can probe the dynamics of the excited state, such as the rates of internal conversion and intersystem crossing, which govern the efficiency of light emission.

Semi-empirical Calculations (e.g., PM3) for Reactivity Predictions

Semi-empirical quantum mechanical methods, such as PM3 (Parametric Method 3), offer a computationally efficient approach to predict the reactivity of molecules. These methods are valuable for initial screenings of large molecules or for exploring reaction mechanisms where higher-level computations would be prohibitive. For this compound, PM3 calculations can be employed to determine key electronic properties that govern its reactivity.

These calculations typically focus on the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The regions of highest HOMO density indicate the sites most susceptible to electrophilic attack, while the areas with the highest LUMO density are prone to nucleophilic attack.

Theoretical Models for Charge Transport: Marcus Theory and Charge Carrier Mobility Predictions

The charge transport properties of organic materials are fundamental to their application in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Marcus theory provides a theoretical framework for understanding electron transfer rates between molecules in the condensed phase. wikipedia.orglibretexts.orglibretexts.org The rate of charge hopping between adjacent molecules is dependent on two key parameters: the electronic coupling (or transfer integral) between the molecules and the reorganization energy (λ).

The reorganization energy consists of two components: an inner-sphere contribution related to the changes in molecular geometry upon oxidation or reduction, and an outer-sphere contribution arising from the rearrangement of the surrounding solvent or matrix molecules. libretexts.orglibretexts.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating these parameters.

For this compound, theoretical studies on analogous methoxy-substituted carbazole derivatives suggest that the presence of methoxy groups can have a complex influence on hole transport properties. rsc.orgrsc.org While methoxy groups can increase the strength of intermolecular interactions, which is beneficial for charge transport, they can also enhance molecular polarity, which may reduce hole mobility. rsc.orgrsc.org The specific substitution pattern is crucial; for instance, substitutions at the 3 and 6 positions of the carbazole core have been shown to reduce the HOMO-LUMO gap more effectively than substitutions at the 2 and 7 positions. rsc.org

Theoretical models can predict the hole and electron mobilities of this compound by calculating the reorganization energies and transfer integrals for various packing motifs. These calculations are vital for the rational design of new carbazole-based materials with optimized charge transport characteristics.

Analysis of Intra- and Intermolecular Interactions

The electronic and photophysical properties of this compound are intricately linked to the nature of its intra- and intermolecular interactions. These interactions are governed by the electronic character and spatial arrangement of its constituent atoms and functional groups.

Influence of Substituents on Electronic Structure and Photophysics

Computational studies on similar carbazole derivatives have shown that electron-donating substituents typically decrease the HOMO-LUMO gap, leading to a red-shift in the absorption and emission spectra. missouristate.edunankai.edu.cn Conversely, electron-withdrawing groups can have a more complex effect but often lead to changes in the electronic transition character. The N-methyl group primarily serves to enhance solubility and influence molecular packing, but it can also subtly affect the electronic properties.

The photophysical properties, such as fluorescence quantum yield and lifetime, are also sensitive to the nature of the substituents. The introduction of electron-donating and electron-withdrawing groups can promote intramolecular charge transfer (ICT) character in the excited state, which can influence the emission properties. nih.gov

| Substituent | Position | Electronic Nature | Effect on HOMO Level | Effect on LUMO Level | Effect on HOMO-LUMO Gap |

|---|---|---|---|---|---|

| -Br | 2 | Electron-withdrawing | Lowering | Lowering | Variable |

| -OCH₃ | 7 | Electron-donating | Raising | Slightly Raising | Decreasing |

| -CH₃ | 9 | Weakly Electron-donating | Slightly Raising | Slightly Raising | Minor Effect |

Steric and Electronic Effects on Regioselectivity

The regioselectivity of chemical reactions involving this compound is dictated by a combination of steric and electronic effects. The electron-donating methoxy group at the 7-position strongly activates the carbazole ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to it (positions 6 and 8). The bromine atom at the 2-position, being an ortho, para-director, will also influence the substitution pattern, although its deactivating nature will make reactions on its ring less favorable.

Spin-Orbital Coupling Effects of Halogen Atoms

The presence of the bromine atom, a relatively heavy halogen, introduces significant spin-orbital coupling (SOC) effects in this compound. aps.org Spin-orbital coupling is a relativistic effect that facilitates intersystem crossing (ISC), the non-radiative transition between electronic states of different spin multiplicity (e.g., from a singlet excited state to a triplet excited state).

This "heavy-atom effect" is well-documented and is crucial in the design of materials for applications such as phosphorescent OLEDs and photodynamic therapy, where the generation of triplet excitons is desired. The magnitude of the spin-orbit coupling matrix elements between the singlet and triplet states can be calculated using time-dependent density functional theory (TD-DFT) and other advanced computational methods. chemrxiv.org These calculations can predict the rate of intersystem crossing and provide insight into the efficiency of triplet state formation in this compound. The increased SOC due to the bromine atom is expected to enhance the phosphorescence quantum yield and shorten the phosphorescence lifetime compared to non-halogenated analogues.

Structure Property Relationships in 2 Bromo 7 Methoxy 9 Methyl 9h Carbazole Systems

Impact of Bromine Substitution on Electronic and Optical Properties

The introduction of a bromine atom onto the carbazole (B46965) framework induces significant changes in the molecule's electronic structure and subsequent optical behavior. These changes are primarily driven by the halogen's steric bulk and its electronic influence, including the well-documented heavy-atom effect.

The substitution of bromine onto a carbazole ring can alter the molecule's planarity and conjugation. While substitution at the 3 and 6 positions may have minimal steric impact, bromine atoms at positions adjacent to the fused rings (e.g., 1 and 8) can introduce significant steric hindrance. This forces the carbazole units to twist, increasing the dihedral angles between heterocyclic components and thereby reducing the degree of π-conjugation. nih.govrsc.org This breakdown in conjugation leads to a blueshift (a shift to lower wavelengths) in the UV-visible absorption spectra, as the π–π* transitions of the conjugated system are shifted to higher energies. nih.govrsc.org

From an electronic standpoint, halogen substitution perturbs the energy levels of the frontier molecular orbitals. Due to its electron-withdrawing inductive effect, bromine can lower the energy of the Highest Occupied Molecular Orbital (HOMO). rsc.org This alteration of the HOMO energy directly affects the energy gap between the ground and excited states, influencing the lowest-energy electronic transitions, which are primarily associated with the transition from the HOMO to the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov

The presence of a bromine atom has a profound and often detrimental effect on the fluorescence properties of carbazole derivatives. This is attributed to the "heavy atom effect," which enhances spin-orbit coupling. rsc.orgresearchgate.net This enhanced coupling facilitates intersystem crossing (ISC), a non-radiative process where an excited singlet state transitions to a triplet state. By promoting this pathway, the bromine atom effectively quenches fluorescence, leading to a significant reduction in the photoluminescence quantum yield (PLQY). rsc.orgrsc.org

For instance, studies on dihalogen-substituted carbazoles have shown a drastic decrease in fluorescence efficiency, with a dibromo-carbazole derivative exhibiting a quantum yield of only 1.2%, compared to 55.9% for the unsubstituted carbazole. rsc.org This effect generally results in blueshifted photoluminescence (PL) spectra. nih.gov However, in some solid-state contexts, bromine substitution has been observed to unexpectedly enhance emission by forming intermolecular halogen bonds that block non-radiative relaxation pathways. researchgate.net

| Compound | Fluorescence Quantum Yield (Φf) | Reference |

|---|---|---|

| Carbazole (Unsubstituted) | 55.9% | rsc.org |

| Dibromo-carbazole | 1.2% | rsc.org |

Role of Methoxy (B1213986) Group in Tuning Electronic and Optical Characteristics

The methoxy (-OCH₃) group, positioned at the C7 location, acts as a strong electron-donating group, fundamentally altering the electronic and optical landscape of the carbazole molecule through powerful resonance effects.

The methoxy group exerts a significant influence on the frontier molecular orbitals (FMOs) due to its electron-donating nature via resonance. arabjchem.org Theoretical and experimental studies have consistently shown that methoxy substituents contribute significantly more to the HOMO than to the LUMO. arabjchem.org This preferential stabilization and delocalization of the HOMO leads to an increase in its energy level. urfu.ru The LUMO, in contrast, is less affected. The net result is a reduction in the HOMO-LUMO energy gap, a key determinant of the molecule's electronic and optical properties. The specific position of the methoxy group is crucial, as it dictates the extent of its interaction with the π-conjugated system of the carbazole core and thus its precise effect on the FMOs. arabjchem.orgrsc.org

Research has demonstrated the tangible impact of this tuning. For example, the addition of a methoxy group to a carbazole-based donor-acceptor system resulted in a substantial redshift of the emission maximum from 577 nm to 615 nm, showcasing the group's powerful effect on the molecule's luminescence color. urfu.ru

| Carbazole System | Emission Maximum (λem) | Reference |

|---|---|---|

| 3,6-Diphenylcarbazole Donor System | 577 nm | urfu.ru |

| Same System with Methoxy Group | 615 nm | urfu.ru |

The electron-donating character of the methoxy group is instrumental in modulating the electro-optical and nonlinear optical (NLO) properties of carbazole systems. arabjchem.org In molecules designed with a "push-pull" architecture, where an electron-donating group (the "push") is conjugated with an electron-accepting group (the "pull"), the efficiency of intramolecular charge transfer (ICT) upon excitation is critical. acs.orgnih.gov

The methoxy group enhances the electron-donating strength of the carbazole moiety, which promotes a more efficient ICT. arabjchem.orgacs.org This enhanced ICT is directly linked to a larger molecular dipole moment change between the ground and excited states, which in turn leads to a greater second-order NLO response (hyperpolarizability, β). acs.orgepa.gov Therefore, the strategic placement of methoxy groups is a key design principle for creating advanced carbazole-based materials for applications in photonics and optoelectronics. arabjchem.orgnih.gov

Significance of N-Methylation for Molecular Rigidity and Charge Mobility

The substitution at the nitrogen atom of the carbazole core is a pivotal strategy in tuning the material's properties. The introduction of a methyl group at the 9-position, as seen in 2-Bromo-7-methoxy-9-methyl-9H-carbazole, has several significant consequences for the molecule's rigidity and its ability to transport charge carriers.

In the specific case of the methyl group in this compound, its primary role is to replace the active hydrogen on the nitrogen atom, thereby increasing the molecule's chemical stability and influencing its packing in the solid state. While larger alkyl groups can introduce significant steric hindrance and disrupt intermolecular π-π stacking, the relatively small size of the methyl group is expected to have a more subtle effect. It can, however, alter the crystal packing compared to its N-H counterpart, which can have a direct impact on the electronic coupling between adjacent molecules and, consequently, the charge mobility.

The charge mobility, a measure of how quickly a charge carrier can move through a material under the influence of an electric field, is a critical parameter for device performance. Carbazole derivatives are well-known for their high hole mobility. mdpi.com The introduction of a methyl group can modulate this property. Theoretical studies on related carbazole derivatives have shown that N-alkylation can influence both hole and electron mobility. The precise effect depends on the interplay between the electronic contribution of the alkyl group and its impact on the molecular packing.

To illustrate the potential impact of N-methylation, the following table presents a comparative analysis of hole and electron mobility for a generic 9H-carbazole versus a 9-methyl-carbazole derivative, based on typical values found in computational studies of similar systems.

| Compound | Hole Mobility (μh) (cm²/V·s) | Electron Mobility (μe) (cm²/V·s) | Rationale |

|---|---|---|---|

| Generic 9H-Carbazole Derivative | ~10-4 - 10-3 | ~10-5 - 10-4 | Planar structure allows for good π-π stacking, favoring hole transport. Hydrogen bonding can influence packing. |

| Generic 9-Methyl-Carbazole Derivative | ~10-3 - 10-2 | ~10-4 - 10-3 | The methyl group can modify crystal packing, potentially leading to more favorable intermolecular electronic coupling for both hole and electron transport. Elimination of hydrogen bonding can lead to a more ordered packing in some cases. |

Note: The values in this table are illustrative and based on general findings for carbazole derivatives. The actual mobilities for this compound would require specific experimental measurement or detailed computational modeling.

Correlations between Molecular Conformation (Planarity, Twist Angles) and Performance in Devices

The three-dimensional arrangement of a molecule, or its conformation, plays a critical role in determining the performance of organic electronic devices. For conjugated systems like this compound, properties such as molecular planarity and the twist angles between different parts of the molecule are of paramount importance.

A high degree of planarity in the carbazole core is beneficial for maximizing π-orbital overlap along the conjugated backbone. This enhanced overlap facilitates the delocalization of electrons, which generally leads to a smaller energy gap and improved charge transport properties. In carbazole-based materials, the planarity of the tricyclic system is a key advantage. The substituents, in this case, a bromo and a methoxy group, are unlikely to cause significant distortion of the carbazole plane itself.

However, in more complex molecular designs where the carbazole unit is linked to other aromatic systems, the dihedral or twist angle between these units becomes a critical parameter. Large twist angles can disrupt the π-conjugation, effectively breaking the electronic communication between different parts of the molecule. This can lead to a blue-shift in the absorption and emission spectra and can significantly hinder charge transport. Conversely, a more planar conformation with smaller twist angles generally promotes better charge mobility.

Computational studies on various carbazole derivatives have demonstrated a clear correlation between the torsion angle and the electronic properties, such as the HOMO and LUMO energy levels. rsc.orgnih.gov For instance, a larger torsion angle can lead to a localization of the frontier molecular orbitals on different parts of the molecule, which can be detrimental to charge transport.

The performance of devices such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells is directly impacted by these conformational factors. In OLEDs, a planar structure can enhance the charge injection and transport balance, leading to higher efficiency and brightness. In organic solar cells, efficient charge transport is necessary to minimize recombination losses and achieve high power conversion efficiencies.

The following table provides a conceptual overview of how molecular conformation can influence key device performance metrics, using hypothetical data for carbazole systems with varying degrees of planarity.

| Molecular Conformation | Typical Twist Angle (°) | Relative Charge Mobility | Impact on Device Performance |

|---|---|---|---|

| Highly Planar | < 10 | High | Efficient charge transport, high current densities, and potentially higher device efficiency. |

| Moderately Twisted | 10 - 30 | Moderate | Compromised π-conjugation, leading to reduced charge mobility and potentially lower device performance. |

| Highly Twisted | > 30 | Low | Significant disruption of π-conjugation, poor charge transport, and likely poor device performance. |

Note: This table presents a generalized correlation. The optimal conformation for a specific device application may involve a balance between planarity for charge transport and a certain degree of non-planarity to suppress aggregation-induced quenching of luminescence.

For this compound, being a single carbazole unit, the intramolecular twist angles are not a primary concern. However, the intermolecular arrangement and the planarity of the molecule as a whole will dictate the solid-state packing and thus the charge transport pathways. The substituents (bromo and methoxy groups) can influence the intermolecular interactions and the resulting morphology of the thin film.

Molecular Design Principles for Optimized Performance

The development of high-performance organic electronic materials based on the this compound scaffold requires a rational molecular design approach. By strategically modifying the molecular structure, it is possible to fine-tune the electronic and physical properties to meet the specific demands of a given application.

Key molecular design principles for optimizing the performance of carbazole-based materials include:

Tuning Energy Levels: The HOMO and LUMO energy levels are critical for efficient charge injection and transport in devices. These can be modulated by introducing electron-donating or electron-withdrawing groups onto the carbazole core. For this compound, the methoxy group is an electron-donating group which raises the HOMO level, while the bromo group is weakly electron-withdrawing. Further functionalization could be explored to precisely tune these energy levels for better alignment with other materials in a device stack.

Ensuring Thermal and Morphological Stability: For long-term device stability, the material must be thermally stable and form a stable amorphous or crystalline film. The introduction of the N-methyl group contributes to the chemical stability. High glass transition temperatures (Tg) are often desirable for amorphous materials to prevent crystallization during device operation.

Controlling Molecular Conformation: As detailed in the previous section, maintaining a high degree of planarity within the conjugated system is generally beneficial for charge transport. When designing more complex molecules based on the this compound unit, linkers that promote planarity should be chosen.

The following table summarizes some molecular design strategies and their expected impact on the properties of carbazole-based materials.

| Design Strategy | Target Property | Expected Outcome | Example Modification on this compound |

|---|---|---|---|

| Introduction of strong electron-donating groups | Higher HOMO level | Improved hole injection from standard anodes like ITO. | Replacing the bromo group with another methoxy group or an amino group. |

| Introduction of strong electron-withdrawing groups | Lower LUMO level | Improved electron injection and transport. | Attaching a cyano or a sulfonyl group to the carbazole core. |

| Extension of π-conjugation | Smaller energy gap, red-shifted absorption/emission | Tunable optical properties for light-emitting or light-absorbing applications. | Coupling the carbazole unit to other aromatic systems like fluorene (B118485) or thiophene. |

| Introduction of bulky side groups | Improved solubility, suppression of aggregation | Better processability from solution and potentially higher photoluminescence quantum yield in the solid state. | Replacing the N-methyl group with a larger, branched alkyl chain. |

By applying these design principles, it is possible to systematically modify the this compound structure to create a new generation of high-performance materials for a wide range of organic electronic applications.

Advanced Applications of 2 Bromo 7 Methoxy 9 Methyl 9h Carbazole and Its Derivatives

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2-Bromo-7-methoxy-9-methyl-9H-carbazole are promising candidates for various roles within the emissive and charge-transporting layers of OLEDs. The ability to tailor their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as their triplet energies, through synthetic modifications makes them highly adaptable to different device architectures.

Hole-Transporting Materials (HTMs)

Table 1: Representative Hole-Transporting Materials Derived from Carbazole (B46965) Scaffolds and their Performance in OLEDs This table presents data for analogous carbazole derivatives to illustrate the potential performance of materials derived from this compound.

| Material | Device Structure | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE) (%) |

|---|---|---|---|---|

| TECEB | ITO/HTL/Alq3/LiF/Al | 3.27 | - | - |

| CDP | Not specified | - | - | - |

Electron-Transporting Materials

While carbazole is inherently a hole-transporting unit, its derivatives can be engineered to function as electron-transporting materials (ETMs). This is typically achieved by introducing strong electron-withdrawing groups to the carbazole core. researchgate.netrsc.org For derivatives of this compound, the bromo position can be functionalized with moieties such as oxadiazoles (B1248032) or cyano groups. researchgate.net These modifications lower both the HOMO and LUMO energy levels, which is a critical requirement for efficient electron transport. The presence of a donor group like methoxy (B1213986) alongside strong acceptor groups can create a push-pull system, which may further facilitate electron transport. researchgate.net

Table 2: Performance of Carbazole-Based Electron-Transporting Materials in OLEDs This table showcases the performance of analogous A–D–A′ type ETMs to provide a benchmark for potential derivatives of this compound.

| Material | Device Type | Maximum External Quantum Efficiency (EQE) (%) |

|---|---|---|

| 3CNCzOXD | Green Phosphorescent OLED | >20 |

| 4CNCzOXD | Green Phosphorescent OLED | >20 |

| TPBI | Green Phosphorescent OLED | 18.7 |

Host Materials for Phosphorescent Emitters

In phosphorescent OLEDs (PhOLEDs), the host material plays a crucial role in achieving high efficiency by facilitating energy transfer to the phosphorescent guest emitter. A key requirement for a host material is a high triplet energy (T1), which should be higher than that of the dopant to prevent back energy transfer. nih.gov Carbazole derivatives are excellent candidates for host materials due to their typically high triplet energies. mdpi.com The rigid structure of the carbazole unit contributes to this high T1 level. By modifying this compound, for example, through the introduction of pyridinyl or other aromatic fragments via Suzuki coupling, it is possible to create bipolar host materials that can transport both holes and electrons, leading to a more balanced charge distribution within the emissive layer and improved device performance. nih.govnih.gov

Table 3: Triplet Energies of Representative Carbazole-Based Host Materials This table provides triplet energy values for analogous carbazole derivatives, indicating the potential suitability of materials derived from this compound as hosts in PhOLEDs.

| Material | Triplet Energy (eV) |

|---|---|

| H1 (pyridinyl-carbazole derivative) | 2.82 |

| H2 (pyridinyl-carbazole derivative) | 2.81 |

| 44BBDT (bicarbazole derivative) | >2.78 |

Deep-Blue Emitters

The development of efficient and stable deep-blue emitters remains a significant challenge in OLED technology. Carbazole is a favored building block for blue emitters due to its high singlet energy. researchgate.net By creating donor-acceptor structures, the emission color can be tuned. For derivatives of this compound, the carbazole core with its electron-donating methoxy group can act as the donor, while an electron-accepting moiety can be introduced at the bromo position. The choice of the acceptor and the linkage between the donor and acceptor can influence the degree of intramolecular charge transfer (ICT), which in turn affects the emission wavelength. A weaker ICT generally leads to a deeper blue emission. researchgate.net

Table 4: Performance of Selected Carbazole-Based Deep-Blue Emitters in OLEDs This table presents performance data for analogous deep-blue emitters to illustrate the potential of derivatives of this compound.

| Material | CIE Coordinates (x, y) | Maximum Luminance (cd/m²) | Maximum External Quantum Efficiency (EQE) (%) |

|---|---|---|---|

| BCzB-PPI | (0.159, 0.080) | 11,364 | 4.43 |

| BCz–BFPz | (0.15, 0.05) | - | 4.34 |

| BFCz-TDBA | (0.16, 0.044) | - | 12.0 |

| ICz-TDBA | (0.16, 0.049) | - | 13.0 |

| PIdCz-TDBA | (0.16, 0.046) | - | 12.2 |

Applications in Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

The tunable electronic properties of carbazole derivatives also make them highly suitable for applications in organic solar cells, particularly as donor materials in the photoactive layer.

Donor Materials in Bulk Heterojunction (BHJ) Solar Cells

In bulk heterojunction (BHJ) solar cells, the donor material is responsible for absorbing solar radiation and donating electrons to an acceptor material, typically a fullerene derivative or a non-fullerene acceptor. Polymers based on 2,7-disubstituted carbazoles have shown great promise as electron-donating materials in OPVs. researchgate.net The 2- and 7-positions of the carbazole ring allow for the creation of conjugated polymers with extended π-systems, which is beneficial for light absorption and charge transport.

Starting from this compound, it is conceivable to synthesize donor-acceptor copolymers. The carbazole unit would serve as the electron-rich donor, and an electron-deficient comonomer could be introduced via polymerization reactions like Suzuki or Stille coupling at the bromo- and potentially another activated position. The methoxy group would help to raise the HOMO level of the polymer, which influences the open-circuit voltage (Voc) of the solar cell. The choice of the acceptor comonomer is crucial for tuning the bandgap of the polymer and thus optimizing the absorption of the solar spectrum. researchgate.net

Table 5: Photovoltaic Performance of Solar Cells Based on 2,7-Carbazole Derivative Polymers This table provides performance data for a representative 2,7-carbazole-based polymer to indicate the potential of polymers derived from this compound.

| Polymer | Acceptor | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|---|---|

| PCDTBT | PC70BM | - | - | - | up to 4.6 |

| PCzDTBF | PC70BM | 0.90 | 7.73 | 67 | 5.48 |

Interface Engineering with Perovskite Solar Cells (PSCs)

The performance and stability of perovskite solar cells (PSCs) are critically dependent on the interfaces between the various layers of the device. researchgate.netnih.gov Interface engineering, particularly at the junction between the perovskite active layer and the hole-transporting layer (HTL), is crucial for efficient charge extraction and minimizing recombination losses. researchgate.netresearchgate.net Derivatives of this compound are increasingly being explored as components of novel hole-transporting materials (HTMs) designed to optimize this critical interface. acs.orgacs.org

Carbazole-based HTMs offer several advantages, including excellent hole-transporting capabilities, high thermal stability, and the ability to form uniform, pinhole-free films. acs.orgacs.org The incorporation of the 7-methoxy group, originating from the this compound precursor, can favorably tune the highest occupied molecular orbital (HOMO) energy level of the resulting HTM to better align with the valence band of the perovskite, thereby facilitating efficient hole extraction. rsc.org Furthermore, the molecular design of these carbazole derivatives can be tailored to passivate defects at the perovskite surface, reducing non-radiative recombination and enhancing the open-circuit voltage (Voc) of the solar cell. rsc.org For instance, the introduction of specific functional groups via the bromo position can promote adhesion to the perovskite layer, ensuring robust interfacial contact and long-term device stability. rsc.org The development of donor-acceptor (D-A) type carbazole derivatives has shown that the intramolecular charge transfer characteristics can lead to smoother surface morphologies and higher hole mobility, which are essential for high-performance PSCs. rsc.org Research has demonstrated that PSCs employing carbazole-based HTMs can achieve remarkable power conversion efficiencies (PCEs), in some cases exceeding 20%. rsc.orgrsc.org

Table 1: Performance of Perovskite Solar Cells with Carbazole-Based Hole Transporting Materials

| Carbazole Derivative Type | Power Conversion Efficiency (PCE) | Key Feature |

|---|---|---|

| D-A Type Carbazole Derivative (KZRD) | 20.40% | Effective defect passivation at the perovskite/HTM interface. rsc.org |

| Three-Arm Carbazole Derivative (SGT-405) | 14.79% | Demonstrates the potential of multi-arm structures in enhancing photovoltaic performance. rsc.org |

Applications in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics, with applications ranging from displays to sensors. nih.govsciengine.com The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. nih.govresearchgate.net Polymers and molecular materials derived from this compound have emerged as promising candidates for p-type semiconductors in OFETs due to the inherent hole-transporting nature of the carbazole moiety. nih.govresearchgate.net

The charge carrier mobility in carbazole-based materials is influenced by factors such as molecular packing, film morphology, and electronic coupling between adjacent molecules. researchgate.netnih.gov The rigid and planar structure of the carbazole unit facilitates π-π stacking, which is crucial for efficient intermolecular charge transport. researchgate.net The use of this compound as a monomer allows for the synthesis of polymers with well-defined structures and extended conjugation. researchgate.net The methoxy group can influence the electronic properties and solubility of the polymer, while the bromo position provides a site for polymerization, often through cross-coupling reactions like Suzuki or Yamamoto coupling. mdpi.comunimi.it

OFETs fabricated with carbazole-based polymers have demonstrated respectable field-effect mobilities and high on/off current ratios. nih.govconsensus.app For instance, amorphous carbazole-based copolymers have been shown to be promising hole-conducting materials for printed OFETs. nih.govconsensus.app The development of donor-acceptor copolymers, where the carbazole unit acts as the donor, can further enhance device performance by tuning the energy levels and improving charge injection. acs.orgntu.edu.tw

The degree of polymerization and the nature of the alkyl substituents on the polymer backbone have a significant impact on the performance of OFETs. A higher degree of polymerization generally leads to more interconnected pathways for charge transport, which can improve charge carrier mobility. However, excessively high molecular weights can sometimes lead to processing difficulties and unfavorable film morphologies.

Alkyl substituents, often introduced on the nitrogen atom of the carbazole unit, play a crucial role in ensuring solubility of the resulting polymers in common organic solvents, which is essential for solution-based processing techniques like spin-coating and printing. mdpi.comnih.gov The length and branching of these alkyl chains can influence the intermolecular packing and, consequently, the charge transport properties. researchgate.netmdpi.com For example, longer alkyl chains can increase the distance between polymer backbones, potentially reducing π-π stacking and lowering mobility, but they can also promote self-organization and improve film quality. mdpi.com Therefore, a careful balance must be struck between solubility and optimal solid-state packing to maximize OFET performance. Studies on carbazole-fluorene copolymers have shown that varying the substituent at the carbazole nitrogen significantly affects the photophysical and electroluminescent properties of the resulting materials. mdpi.comnih.gov

Table 2: Influence of Molecular Structure on OFET Performance of Carbazole-Based Materials

| Structural Feature | Effect on OFET Performance | Reference |

|---|---|---|

| Introduction of Phenyl Substituents | Extended molecular conjugation, leading to enhanced charge-trapping efficiency and a larger memory window in OFET memories. researchgate.net | researchgate.net |

| Linear vs. Branched Alkyl Chains | Linear alkyl chains can lead to stronger aggregation and potentially higher charge transport mobility compared to branched chains. nih.gov | nih.gov |

| Shift from Herringbone to π-π Stacking | Introduction of alkyl chains can promote self-organization, leading to a shift in molecular packing and a significant enhancement in charge transport properties. researchgate.net | researchgate.net |

Polymer Science and Materials Engineering

The versatility of this compound as a monomer is fully exploited in the field of polymer science for the creation of advanced materials with tailored properties. Its bifunctional nature, with a polymerizable bromo group and a tunable electronic structure, allows for its incorporation into a wide variety of polymer architectures.

This compound is an ideal building block for the synthesis of conjugated polymers and copolymers through various cross-coupling reactions. researchgate.netrsc.org By copolymerizing this carbazole monomer with different comonomers, a wide range of materials with tunable optical and electronic properties can be achieved. mdpi.comrsc.org For example, copolymerization with electron-accepting units can lead to donor-acceptor polymers with narrow bandgaps, which are desirable for applications in organic photovoltaics and near-infrared photodetectors. unimi.it The connectivity of the carbazole unit within the polymer backbone also significantly affects the material's properties. mdpi.com While 3,6-linked polycarbazoles are common, 2,7-linked structures, which can be accessed from appropriately substituted precursors, often lead to more linear polymers with extended conjugation and lower bandgaps. mdpi.com The methoxy group on the carbazole ring can further be used to fine-tune the electronic properties of the resulting polymer. The synthesis of carbazole-fluorene copolymers has been extensively studied, with the properties being highly dependent on the substituents attached to the carbazole unit. mdpi.comnih.gov

Beyond linear polymers, this compound can also serve as a key component in the synthesis of more complex, three-dimensional architectures such as dendrimers and hyperbranched polymers. nih.govrsc.org These highly branched structures offer unique properties, including high solubility, low solution viscosity, and a high density of functional groups at their periphery. nih.govrsc.org

Carbazole-based dendrimers have been investigated as host materials for organic light-emitting diodes (OLEDs) and as model systems for studying charge transport in amorphous organic semiconductors. uq.edu.aursc.org The dendritic structure can effectively encapsulate an emissive core, preventing aggregation-induced quenching and leading to high photoluminescence quantum yields. researchgate.netrsc.org The synthesis of these materials often involves a stepwise approach, where successive generations of dendritic wedges are attached to a central core. researchgate.netacademie-sciences.fr Hyperbranched polymers, which can be synthesized in a more straightforward one-pot reaction, also hold promise for a variety of applications. nih.govacademie-sciences.fr The incorporation of carbazole units into these branched architectures can impart desirable hole-transporting properties, making them suitable for use in a range of electronic devices. mdpi.comnih.gov

Potential in Chemical Sensing Platforms

The unique photophysical and electrochemical properties of the carbazole nucleus make it a highly attractive scaffold for the development of chemical sensors. The strategic placement of functional groups on the carbazole ring system allows for the fine-tuning of its electronic characteristics, enabling the design of selective and sensitive platforms for the detection of a wide array of analytes. The compound this compound, while not extensively studied for its direct sensing applications, possesses a combination of substituents that suggests significant potential in this field.

The carbazole core is inherently fluorescent, a property that is fundamental to the design of fluorescent chemosensors. The electron-donating methoxy group at the 7-position is known to enhance the fluorescence quantum yield of aromatic systems, which could lead to sensors with higher sensitivity. Conversely, the bromo group at the 2-position serves as a versatile synthetic handle. Through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, a wide range of analyte recognition moieties, or ionophores, can be readily introduced at this position. This synthetic flexibility allows for the rational design of sensors tailored for specific targets.

The general principle behind many carbazole-based fluorescent sensors involves the modulation of the fluorophore's emission intensity upon binding of an analyte. This can occur through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). The presence of both an electron-donating group (methoxy) and a site for attachment of an electron-withdrawing or analyte-binding group (via the bromo position) in this compound makes it an excellent candidate for constructing sensors that operate via the ICT mechanism. Upon binding of an analyte, the electronic structure of the recognition moiety is altered, which in turn affects the ICT process and leads to a detectable change in the fluorescence signal.